molecular formula C20H21N3O2 B11710918 1-[4-(dimethylamino)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

1-[4-(dimethylamino)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

Cat. No.: B11710918
M. Wt: 335.4 g/mol
InChI Key: PSBAHRQDIWLSSI-UHFFFAOYSA-N
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Description

1-[4-(DIMETHYLAMINO)PHENYL]-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-3-CARBOXYLIC ACID is a complex organic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-[4-(DIMETHYLAMINO)PHENYL]-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-3-CARBOXYLIC ACID typically involves multi-step organic reactionsCommon reagents used in these reactions include dimethylamine, carboxylic acid derivatives, and various catalysts to facilitate the reactions . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[4-(DIMETHYLAMINO)PHENYL]-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-3-CARBOXYLIC ACID has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Compared to other indole derivatives, 1-[4-(DIMETHYLAMINO)PHENYL]-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-3-CARBOXYLIC ACID stands out due to its unique structural features and biological activities. Similar compounds include:

These compounds share the indole core but differ in their functional groups and specific biological activities.

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

1-[4-(dimethylamino)phenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

InChI

InChI=1S/C20H21N3O2/c1-23(2)13-9-7-12(8-10-13)18-19-15(11-17(22-18)20(24)25)14-5-3-4-6-16(14)21-19/h3-10,17-18,21-22H,11H2,1-2H3,(H,24,25)

InChI Key

PSBAHRQDIWLSSI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3

Origin of Product

United States

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